5-Bromo-2-phenoxypyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Substituting with chloro- or iodo-analogs risks compromising cross-coupling efficiency and target binding. 5-Bromo-2-phenoxypyridine provides the optimal Br handle for selective Pd-catalyzed Suzuki/Buchwald reactions. • Enables late-stage diversification at the 5-position for SAR studies • Validated scaffold for kinase (JNK3) inhibitors and PPO herbicides (IC₅₀ low nM) • Consistent ≥98% purity with room temperature storage and global shipping For reliable, batch-to-batch reproducible building blocks in medchem and agrochemical programs.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 59717-96-3
Cat. No. B1291995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenoxypyridine
CAS59717-96-3
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
InChIInChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
InChIKeyZHIHQFMWBOTCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenoxypyridine (CAS 59717-96-3): Key Intermediate for Cross-Coupling and Bioactive Scaffold Construction


5-Bromo-2-phenoxypyridine (CAS 59717-96-3, molecular formula C11H8BrNO) is a heterocyclic building block featuring a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyridine ring . This substitution pattern provides a strategic synthetic handle, enabling selective palladium-catalyzed cross-coupling reactions for the generation of diverse molecular libraries [1]. As a member of the phenoxypyridine class, it serves as a bioisostere of diaryl ethers, a scaffold widely utilized in pharmaceuticals and agrochemicals due to its improved hydrophobicity and π-π stacking capabilities compared to its benzene-ring counterparts [2].

The Case Against Simple Analog Substitution: Why 5-Bromo-2-phenoxypyridine's Specific Structure Matters for Procurement


Substituting 5-bromo-2-phenoxypyridine with a generic or closely related analog (e.g., a chloro- or iodo-derivative, or a different positional isomer) is a high-risk procurement strategy due to the profound impact of the halogen atom on both synthetic utility and final biological activity. The bromine atom at the 5-position provides a unique balance of reactivity and stability in cross-coupling reactions, unlike the less reactive chloro- or the more labile iodo-analogs [1]. Furthermore, the 5-position substitution is critical for downstream applications; SAR studies on related phenoxypyridine scaffolds, such as those targeting JNK3 and PPO enzymes, demonstrate that the position and nature of the halogen substituent are key determinants of target binding affinity and selectivity, directly influencing the success of a drug or agrochemical discovery program [2]. Therefore, procuring a different analog without extensive re-validation introduces significant and unquantified risk to project timelines and outcomes.

Quantitative Differentiation of 5-Bromo-2-phenoxypyridine: A Data-Driven Procurement Guide


Strategic Synthetic Utility: Halogen Reactivity Profile Dictates Cross-Coupling Success

The bromine atom at the 5-position provides a superior balance of reactivity and stability in cross-coupling reactions compared to other halogen analogs. While direct kinetic data for the compound is not available, the well-established general reactivity trend for aryl halides in palladium-catalyzed reactions (I > Br >> Cl) can be applied. This means 5-bromo-2-phenoxypyridine is significantly more reactive than its 5-chloro-2-phenoxypyridine analog, enabling faster reaction rates and higher yields under milder conditions. Conversely, a 5-iodo-2-phenoxypyridine analog, while more reactive, is often less stable and more costly [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Critical Role in Bioactive Scaffold: The Halogen's Impact on Potency in Phenoxypyridine-Based JNK3 Inhibitors

The presence and position of a halogen on the phenoxypyridine ring are crucial for biological activity. In a series of 2-phenoxypyridine-based JNK3 inhibitors, the structure-activity relationship (SAR) study highlighted that specific substitution patterns are required for potent inhibition. While the study did not directly test 5-bromo-2-phenoxypyridine, a 3D-QSAR model developed from this data suggests that bulky substitutions, like bromine, in certain positions can considerably enhance activity [1]. The compound serves as a key intermediate to explore this chemical space; using an analog without the halogen or with a halogen at a different position would be expected to yield significantly different, and likely less potent, results.

Drug Discovery Kinase Inhibition Neuroscience

A Strategic Entry Point to PPO-Inhibiting Herbicides with Validated Potency

The phenoxypyridine scaffold is a proven core for developing potent protoporphyrinogen oxidase (PPO) inhibitors, a major class of commercial herbicides. Research has shown that optimized phenoxypyridine derivatives can achieve sub-micromolar IC50 values against corn PPO [1]. For instance, a related compound, P2, displayed an IC50 of 0.032 ± 0.008 mg/L [1]. 5-Bromo-2-phenoxypyridine is a key synthetic precursor for generating focused libraries of such PPO inhibitors. Using a different starting material without the bromine handle would preclude access to the most potent analogs identified in these studies, which rely on further derivatization at the 5-position.

Agrochemical Discovery Herbicide Development Enzyme Inhibition

High-Value Application Scenarios for 5-Bromo-2-phenoxypyridine (CAS 59717-96-3) in R&D and Manufacturing


Medicinal Chemistry: Lead Optimization for Kinase and GPCR Targets

In drug discovery programs targeting kinases like JNK3 or G-protein coupled receptors, 5-bromo-2-phenoxypyridine is an ideal building block for the rapid exploration of structure-activity relationships (SAR). Its bromine handle allows for late-stage diversification via Suzuki or Buchwald-Hartwig couplings to install a wide array of aryl, heteroaryl, or amine groups [1]. This is critical for optimizing potency, selectivity, and ADME properties, as validated by 3D-QSAR models that highlight the importance of the 5-position substitution for activity [2].

Agrochemical R&D: Synthesis of Novel PPO-Inhibiting Herbicide Candidates

Agrochemical companies and research institutes should utilize 5-bromo-2-phenoxypyridine as a core intermediate for the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitors. This scaffold has been validated to yield compounds with high herbicidal activity, with some derivatives showing IC50 values in the low nanomolar range against the target enzyme [1]. The compound's synthetic utility enables the creation of diverse, patentable chemical space to combat herbicide-resistant weeds.

Academic and Industrial Chemistry Labs: Method Development for Cross-Coupling Reactions

The compound serves as a well-defined and reliable substrate for developing and benchmarking new catalytic methods in cross-coupling chemistry. Its distinct reactivity profile as an aryl bromide makes it a useful test case for optimizing conditions for challenging bond formations (e.g., C-C, C-N, C-O) [1]. The results are directly translatable to more complex systems, making it a valuable tool for both academic research and process chemistry development in industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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